

DQP-1105 storage and handling best practices

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DQP-1105

Cat. No.: B11929067

[Get Quote](#)

DQP-1105 Technical Support Center

This technical support center provides best practices for the storage and handling of **DQP-1105**, alongside troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is **DQP-1105** and what is its mechanism of action?

A1: **DQP-1105** is a potent and selective noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a preference for receptors containing the GluN2C and GluN2D subunits.
[1][2][3] Its mechanism involves voltage-independent inhibition, acting as a negative allosteric modulator.[1][4] This means it binds to a site on the receptor different from the agonist binding site and reduces the channel opening frequency without being dependent on the membrane potential.[2][5] The inhibitory action of **DQP-1105** is dependent on the binding of glutamate to the receptor.[1][4]

Q2: What are the recommended storage conditions for **DQP-1105**?

A2: Proper storage of **DQP-1105** is crucial for maintaining its stability and efficacy. For long-term storage, it is recommended to store the solid compound at -20°C, where it can be stable for at least four years.[1] For stock solutions, storage at -80°C is recommended for up to 6 months, while at -20°C, it is stable for up to 1 month.[3] To prevent degradation from freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[3]

Q3: How should I prepare a stock solution of **DQP-1105**?

A3: **DQP-1105** is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the solid compound in fresh, anhydrous DMSO. For in vivo applications, a common stock solution concentration is 100 mM in DMSO.[6] It may be necessary to use sonication and warming to 60°C to fully dissolve the compound.[3] Always use newly opened DMSO, as it is hygroscopic and absorbed water can affect solubility.[3]

Storage and Handling Data

Parameter	Recommendation	Source(s)
Formulation	Solid	[1]
Purity	≥97% (HPLC)	[2]
Long-term Storage (Solid)	-20°C	[1]
Stability (Solid)	≥ 4 years at -20°C	[1]
Stock Solution Storage	-80°C for up to 6 months; -20°C for up to 1 month	[3]
Recommended Solvent	DMSO	[1]

Experimental Protocols

In Vivo Preparation and Administration in Mice

This protocol is adapted from studies investigating the effects of **DQP-1105** on cortical interneuron maturation.[6]

- Stock Solution Preparation: Dissolve **DQP-1105** in DMSO to create a 100 mM stock solution. [6]
- Vehicle Formulation: Prepare a vehicle solution consisting of 4% ethanol, 5% Tween 80, and 5% PEG 400 in sterile 0.9% saline.[6]
- Final Drug Preparation: Dilute the 100 mM **DQP-1105** stock solution in the vehicle to a final concentration of 5 mM. The final DMSO concentration should be less than 5%.[6]

- Administration: Before injection, warm and sonicate the **DQP-1105** solution. Administer intraperitoneally (IP) at a dosage of 10 µl/g of body weight, resulting in a final dose of 28 mg/kg.[6]

Whole-Cell Electrophysiology in HEK Cells

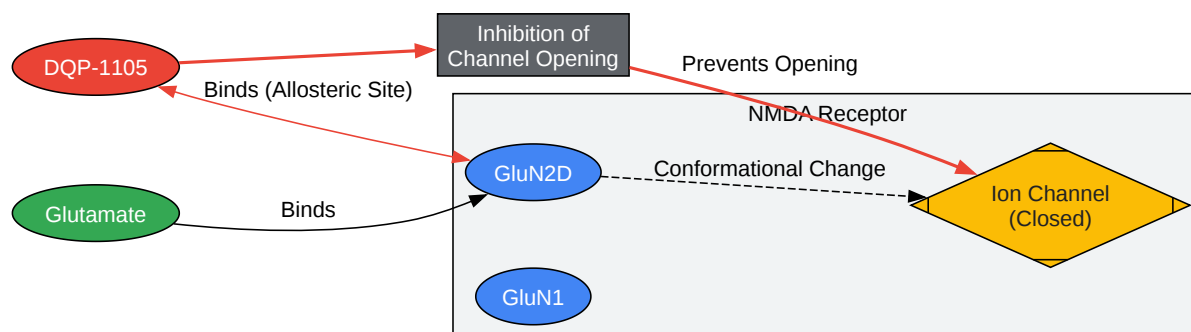
This protocol is based on studies characterizing the inhibitory effects of **DQP-1105** on recombinant NMDA receptors.[2]

- Cell Culture: Use Human Embryonic Kidney (HEK) cells transiently transfected with the desired NMDA receptor subunits (e.g., GluN1/GluN2D).
- External Solution (in mM): 150 NaCl, 10 HEPES, 3 KCl, 1 CaCl₂, 0.5 MgCl₂, pH adjusted to 7.4 with NaOH.
- Internal Solution (in mM): 110 CsF, 30 CsCl, 10 HEPES, 4 NaCl, 5 EGTA, 2 MgATP, 0.3 NaGTP, pH adjusted to 7.35 with CsOH.
- Recording: Perform whole-cell voltage-clamp recordings at a holding potential of -60 mV.[7]
- Drug Application: Apply agonists (e.g., 100 µM glutamate and 30 µM glycine) to evoke currents. Co-apply **DQP-1105** with the agonists to measure its inhibitory effect.[2]

Troubleshooting Guide

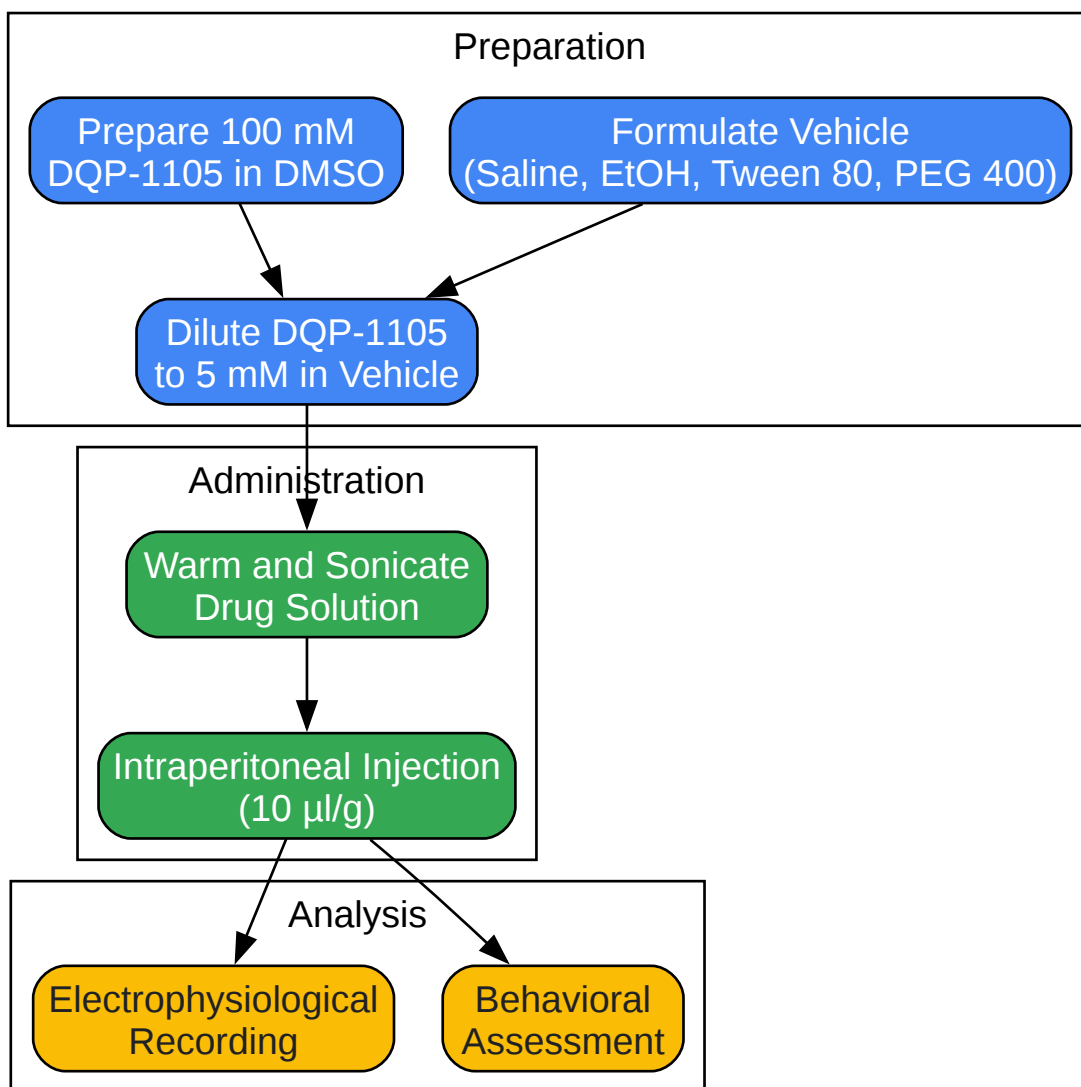
Issue	Possible Cause(s)	Recommended Solution(s)
Compound Precipitation in Aqueous Solution	- Low aqueous solubility of DQP-1105.- High final concentration of the compound.	- Ensure the final DMSO concentration in your working solution is sufficient to maintain solubility (typically <1%, but may need optimization).- Try using a vehicle containing solubilizing agents like Tween 80 and PEG 400 for in vivo studies. [6] - Sonicate and gently warm the solution before use. [6]
Inconsistent or No Inhibitory Effect	- Degradation of DQP-1105 due to improper storage or multiple freeze-thaw cycles.- Incorrect concentration of the compound.- Low expression of GluN2C/D subunits in the experimental system.	- Prepare fresh stock solutions from solid compound stored at -20°C.- Aliquot stock solutions to avoid repeated freeze-thaw cycles. [3] - Verify the concentration of your stock solution and perform a dose-response curve.- Confirm the expression of GluN2C and/or GluN2D subunits in your cells or tissue preparation.
Variability in Electrophysiology Recordings	- "Washout" of intracellular components affecting receptor function in whole-cell configuration.	- Use the perforated patch-clamp technique to preserve the intracellular environment and obtain more stable recordings. [8] This method has been shown to yield more consistent results for DQP-1105's selective inhibition. [8]

Visualizations



[Click to download full resolution via product page](#)

Caption: Mechanism of **DQP-1105** action on the NMDA receptor.



[Click to download full resolution via product page](#)

Caption: In vivo experimental workflow for **DQP-1105** studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DQP 1105 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 6. Tonic Activation of GluN2C/GluN2D-Containing NMDA Receptors by Ambient Glutamate Facilitates Cortical Interneuron Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [DQP-1105 storage and handling best practices]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929067#dqp-1105-storage-and-handling-best-practices]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com